molecular formula C8H8ClNO2 B3294067 (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid CAS No. 886365-20-4

(5-Chloro-4-methyl-pyridin-2-yl)-acetic acid

Cat. No.: B3294067
CAS No.: 886365-20-4
M. Wt: 185.61
InChI Key: ZLXPKDQNWVGMBB-UHFFFAOYSA-N
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Description

(5-Chloro-4-methyl-pyridin-2-yl)-acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 5th position, a methyl group at the 4th position, and an acetic acid moiety at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid typically involves the chlorination of 4-methylpyridine followed by the introduction of the acetic acid group. One common method is the reaction of 4-methylpyridine with chlorine gas in the presence of a catalyst to form 5-chloro-4-methylpyridine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of efficient catalysts and purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 4-methylpyridin-2-yl-acetic acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 4-methylpyridin-2-yl-acetic acid.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(5-Chloro-4-methyl-pyridin-2-yl)-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring influence its binding affinity and selectivity towards enzymes or receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(5-chloro-4-methylpyridin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-2-6(3-8(11)12)10-4-7(5)9/h2,4H,3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXPKDQNWVGMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chloro-4-methyl-pyridin-2-yl)-acetic acid
Reactant of Route 2
(5-Chloro-4-methyl-pyridin-2-yl)-acetic acid
Reactant of Route 3
(5-Chloro-4-methyl-pyridin-2-yl)-acetic acid
Reactant of Route 4
(5-Chloro-4-methyl-pyridin-2-yl)-acetic acid
Reactant of Route 5
(5-Chloro-4-methyl-pyridin-2-yl)-acetic acid
Reactant of Route 6
(5-Chloro-4-methyl-pyridin-2-yl)-acetic acid

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